2-(Bromomethyl)acrylic acid

Catalog No.
S666835
CAS No.
72707-66-5
M.F
C4H5BrO2
M. Wt
164.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)acrylic acid

CAS Number

72707-66-5

Product Name

2-(Bromomethyl)acrylic acid

IUPAC Name

2-(bromomethyl)prop-2-enoic acid

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

InChI

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)

InChI Key

NOOYFQLPKUQDNE-UHFFFAOYSA-N

SMILES

C=C(CBr)C(=O)O

Synonyms

2-(Bromomethyl)propenoic Acid; α-(Bromomethyl)acrylic Acid; α-Bromomethacrylic Acid

Canonical SMILES

C=C(CBr)C(=O)O

Synthesis of Functionalized Polymers:

-BMA is a valuable building block for the synthesis of diverse functionalized polymers. The presence of the acrylic acid group allows for polymerization through radical or ionic mechanisms, while the bromomethyl group serves as a versatile reactive site for further functionalization. This enables the creation of polymers with tailored properties for specific applications, such as:

  • Biocompatible polymers for drug delivery: By attaching biocompatible moieties to the bromomethyl group, researchers can develop polymers suitable for encapsulating and delivering drugs within the body [].
  • Functional hydrogels for tissue engineering: The reactive nature of the bromomethyl group allows for the incorporation of various functional groups into the polymer backbone, leading to hydrogels with desirable properties for tissue engineering applications [].
  • Conductive polymers for electronic devices: 2-BMA can be copolymerized with other monomers to create conjugated polymers with enhanced electrical conductivity, finding use in organic electronics [].

Cross-linking Agent for Biomolecules:

Due to its ability to react with various functional groups, 2-BMA can be used as a cross-linking agent for biomolecules like proteins and nucleic acids. This cross-linking process can:

  • Improve the stability and functionality of biomolecules: Cross-linking can enhance the stability of biomolecules against harsh environmental conditions or enzymatic degradation [].
  • Create bioconjugates with specific properties: By attaching different functionalities to the bromomethyl group before cross-linking, researchers can create bioconjugates with tailored properties for various applications [].

Michael Addition Reactions:

-BMA readily undergoes Michael addition reactions, where a nucleophile reacts with the electron-deficient carbon-carbon double bond. This reaction allows for the conjugation of various functionalities to the molecule, enabling its use in:

  • Synthesis of bioactive compounds: By attaching specific functional groups through Michael addition, researchers can create novel molecules with potential therapeutic applications [].
  • Development of new materials: Michael addition reactions with various starting materials can lead to the formation of new materials with diverse properties for various technological applications [].

2-(Bromomethyl)acrylic acid is an organic molecule with the chemical formula C4H5BrO2. It is a white crystalline solid at room temperature []. This compound is a valuable intermediate used in the synthesis of various complex organic compounds and pharmaceuticals, particularly methotrexate analogues [].


Molecular Structure Analysis

The key feature of 2-(bromomethyl)acrylic acid is its structure, which combines an acrylic acid moiety (a double-bonded carbon-carbon chain with a carboxylic acid group) with a bromomethyl group (a carbon chain with a terminal bromine atom) attached at the second carbon position []. This structure offers several notable aspects:

  • Unsaturation: The presence of a double bond between the second and third carbon atoms makes the molecule unsaturated, meaning it readily participates in addition reactions [].
  • Acidity: The carboxylic acid group (COOH) is a source of acidity, allowing the molecule to donate a proton (H+) in reactions [].
  • Electrophilic character: The bromomethyl group creates a slight positive charge on the adjacent carbon atom due to the bromine's electron-withdrawing nature. This makes the carbon atom susceptible to attack by nucleophiles [].

Chemical Reactions Analysis

2-(Bromomethyl)acrylic acid is involved in several important reactions:

  • Synthesis: The specific synthesis pathway for 2-(bromomethyl)acrylic acid is not readily available in scientific literature. However, considering its structure, potential synthetic routes might involve the reaction of acrylic acid with bromomethylacetic acid or a similar bromoalkylating agent [].
  • Addition reactions: The double bond and electrophilic character of the molecule make it prone to addition reactions. For instance, it can react with aldehydes and ketones to form α-methylene-butyrolactones []. This reaction is believed to proceed through a Michael addition mechanism [].

(CH2=CH-COOCH3) + BrCH2-COOH --> (CH3-CH(Br)-CH2-COOH-CH=CH-COOH) (Equation 1) [Example addition reaction with acrylic acid and bromopropionic acid]

  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide (CO2) and forming a bromoalkyl acrylate [].

Physical And Chemical Properties Analysis

  • Melting point: 82-84°C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, methanol, ethanol, and dimethylformamide [].
  • Stability: Stable under refrigeration (2-8°C) [].

Mechanism of Action (Not Applicable)

2-(Bromomethyl)acrylic acid is not directly involved in biological systems and does not have a specific mechanism of action within living organisms. It functions primarily as a chemical intermediate in organic synthesis.

2-(Bromomethyl)acrylic acid can be a corrosive and irritant compound.

  • Skin and eye contact: Can cause irritation and burns.
  • Inhalation: May irritate the respiratory tract.
  • Ingestion: Can cause gastrointestinal irritation.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

72707-66-5

Wikipedia

2-(Bromomethyl)propenoic acid

Dates

Modify: 2023-08-15

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